molecular formula C20H33O7P2-3 B1262814 5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)

5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)

Cat. No. B1262814
M. Wt: 447.4 g/mol
InChI Key: JCAIWDXKLCEQEO-HZEYQZKKSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-) is an organophosphate oxoanion obtained by deprotonation of the diphosphate OH groups of 5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate. It is a conjugate base of a 5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate.

Scientific Research Applications

Antitumor Activities

Research on labdane-type diterpenes has identified compounds with notable antitumor activities. For example, the study by Wu, He, Wu, & Pan (2006) isolated labdane-type diterpenes from the roots of Chloranthus henryi, demonstrating their antitumor effectiveness against Hela and K562 human tumor cell lines (Wu, He, Wu, & Pan, 2006).

Taxane Derivatives from Yew

A study by Shi, Lederman, Sauriol, McCollum, & Zamir (2004) identified novel taxanes from Taxus baccata, a yew tree. These compounds are closely related to the labdane structure and contribute to our understanding of the diverse bioactive compounds in this species (Shi et al., 2004).

Liverwort-Derived Terpenoids

Feld, Zapp, Connolly, & Becker (2004) isolated new ent-labdane diterpenoids from the liverwort Blepharostoma trichophyllum. Their work provides insights into the structural diversity and potential biological activity of labdane-related compounds (Feld, Zapp, Connolly, & Becker, 2004).

Bioactive Diterpenes in Plants

Research by Vardamides et al. (2007) on Turraeanthus mannii, a plant species, led to the isolation of labdane-type diterpenes with weak antibacterial and antifungal activities. This indicates the potential of these compounds in the development of new antimicrobial agents (Vardamides et al., 2007).

properties

Product Name

5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)

Molecular Formula

C20H33O7P2-3

Molecular Weight

447.4 g/mol

IUPAC Name

[[(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/p-3/b15-11+/t17-,18+,20-/m1/s1

InChI Key

JCAIWDXKLCEQEO-HZEYQZKKSA-K

Isomeric SMILES

C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CCC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)
Reactant of Route 2
5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)
Reactant of Route 3
5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)
Reactant of Route 4
5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)
Reactant of Route 5
5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)
Reactant of Route 6
5alpha,9beta,10alpha-Labda-8(20),13-dien-15-yl diphosphate(3-)

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